tert-butyl N-[(3S)-7-bromo-2,3-dihydro-1-benzofuran-3-yl]carbamate
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Overview
Description
tert-Butyl N-[(3S)-7-bromo-2,3-dihydro-1-benzofuran-3-yl]carbamate: is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a bromine atom, and a benzofuran moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(3S)-7-bromo-2,3-dihydro-1-benzofuran-3-yl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable brominated benzofuran derivative. One common method involves the use of tert-butyl carbamate and 7-bromo-2,3-dihydro-1-benzofuran-3-amine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom in the benzofuran ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the benzofuran moiety.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products:
- Substitution reactions can yield a variety of substituted benzofuran derivatives.
- Oxidation reactions may produce benzofuran-2,3-diones.
- Reduction reactions can lead to the formation of dihydrobenzofuran derivatives .
Scientific Research Applications
Chemistry: In organic synthesis, tert-butyl N-[(3S)-7-bromo-2,3-dihydro-1-benzofuran-3-yl]carbamate is used as a building block for the synthesis of more complex molecules.
Biology and Medicine: Its unique structure allows for the exploration of its biological activity and potential therapeutic effects .
Industry: In the chemical industry, this compound can be used in the production of specialty chemicals and advanced materials. Its reactivity and functional groups make it a valuable intermediate in various industrial processes .
Mechanism of Action
The mechanism of action of tert-butyl N-[(3S)-7-bromo-2,3-dihydro-1-benzofuran-3-yl]carbamate involves its interaction with specific molecular targets. The benzofuran moiety can interact with enzymes and receptors, potentially modulating their activity. The carbamate group may also play a role in the compound’s biological effects by interacting with nucleophiles in the biological environment .
Comparison with Similar Compounds
tert-Butyl carbamate: A simpler carbamate compound used in organic synthesis.
tert-Butyl N-methylcarbamate: Another carbamate derivative with different substituents.
tert-Butyl N-[(3S)-6-(trifluoromethyl)-2,3-dihydrobenzofuran-3-yl]carbamate: A similar compound with a trifluoromethyl group instead of a bromine atom.
Uniqueness: The presence of the bromine atom in tert-butyl N-[(3S)-7-bromo-2,3-dihydro-1-benzofuran-3-yl]carbamate distinguishes it from other similar compounds. This bromine atom can participate in unique chemical reactions, making the compound versatile in synthetic applications. Additionally, the specific stereochemistry (3S) of the compound may impart unique biological properties .
Properties
IUPAC Name |
tert-butyl N-[(3S)-7-bromo-2,3-dihydro-1-benzofuran-3-yl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrNO3/c1-13(2,3)18-12(16)15-10-7-17-11-8(10)5-4-6-9(11)14/h4-6,10H,7H2,1-3H3,(H,15,16)/t10-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKMQJPNDYZKGNF-SNVBAGLBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1COC2=C1C=CC=C2Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1COC2=C1C=CC=C2Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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